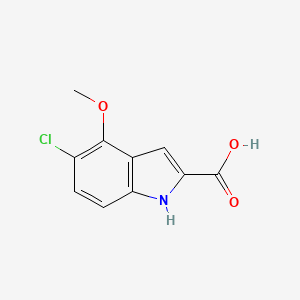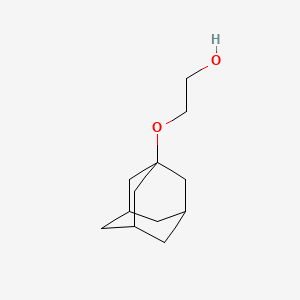
2-(1-Adamantyloxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Adamantyloxy)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known as Memantine, which is a drug used to treat Alzheimer's disease. However,
Mechanism of Action
The mechanism of action of 2-(1-Adamantyloxy)ethanol is not fully understood, but it is believed to work by blocking the activity of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity, which is the ability of the brain to change and adapt in response to new experiences. By blocking this receptor, this compound may help to prevent the overstimulation of neurons, which can lead to cell death and neurological damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, it has been shown to reduce oxidative stress and inflammation in the brain, which are both factors that contribute to neurological damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1-Adamantyloxy)ethanol in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain. Additionally, it has a relatively low toxicity profile and has been shown to be well-tolerated in animal studies. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
Future Directions
There are several future directions for the research of 2-(1-Adamantyloxy)ethanol. One potential area of study is its use in the treatment of traumatic brain injury (TBI). TBI is a significant public health concern, and there are currently no effective treatments available. However, this compound has been shown to have neuroprotective effects, which could make it a promising candidate for the treatment of TBI. Additionally, further research is needed to understand the long-term effects of this compound on brain function and to identify any potential side effects. Finally, there is a need for more research to optimize the synthesis process of this compound and to develop new methods for administering it in experimental settings.
Conclusion:
In conclusion, this compound is a chemical compound with various scientific research applications. It has been studied for its potential use in the treatment of neurological disorders, enhancement of cognitive function, and neuroprotection. While there is still much to learn about the mechanism of action and long-term effects of this compound, it has the potential to be a valuable tool in the field of neuroscience.
Synthesis Methods
The synthesis of 2-(1-Adamantyloxy)ethanol involves the reaction of adamantane with epichlorohydrin, followed by the addition of sodium hydroxide. The resulting product is then purified using various methods, such as recrystallization, column chromatography, or distillation. The yield of the synthesis process varies depending on the method used, but it typically ranges from 50% to 80%.
Scientific Research Applications
2-(1-Adamantyloxy)ethanol has various scientific research applications due to its unique properties. It has been studied for its potential use in the treatment of Parkinson's disease, epilepsy, and other neurological disorders. Additionally, it has been investigated for its ability to enhance memory and cognitive function.
properties
IUPAC Name |
2-(1-adamantyloxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIAMWBKSCWVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

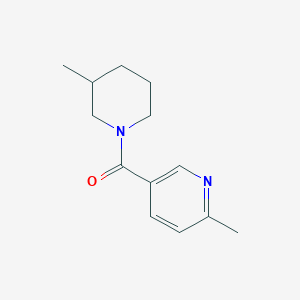
![4-[[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzamide](/img/structure/B7479521.png)
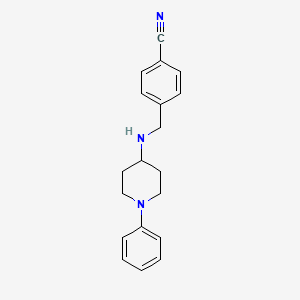
![1-(difluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B7479537.png)
![2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B7479544.png)
![4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide](/img/structure/B7479552.png)
![3-[(3-acetylphenyl)sulfonylamino]-N-[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7479564.png)
![(2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide](/img/structure/B7479572.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479578.png)


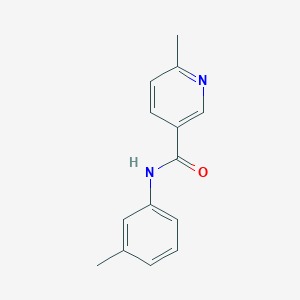
![2-Methyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine](/img/structure/B7479620.png)
